molecular formula C26H24FN3O6 B14047002 N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide

Cat. No.: B14047002
M. Wt: 493.5 g/mol
InChI Key: PLXLYXLUCNZSAA-KKFPZRRJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0²,¹⁴.0⁴,¹³.0⁶,¹¹.0²⁰,²⁴]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide (CAS: 1599440-33-1) is a complex heterocyclic compound with the molecular formula C₂₆H₂₄FN₃O₆ . It is characterized by a hexacyclic backbone containing oxygen and nitrogen atoms, a fluorine substituent at position 18, and a 2-hydroxyacetamide side chain. The compound is synthesized as an Active Pharmaceutical Ingredient (API) with ≥99% purity and is marketed in liquid or powder form for therapeutic applications .

Properties

Molecular Formula

C26H24FN3O6

Molecular Weight

493.5 g/mol

IUPAC Name

N-[(10S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide

InChI

InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17?,26-/m0/s1

InChI Key

PLXLYXLUCNZSAA-KKFPZRRJSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dxd involves the derivatization of camptothecin, a well-known topoisomerase I inhibitor.

Industrial Production Methods

Industrial production of Dxd involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the efficacy and safety of the compound. The production also involves the use of advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Dxd undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Dxd include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .

Major Products Formed

The major products formed from these reactions include various derivatives of Dxd with modified functional groups. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .

Scientific Research Applications

Dxd has a wide range of scientific research applications, including:

Mechanism of Action

Dxd exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication. The compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the cleaved DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets of Dxd include the topoisomerase I enzyme and the DNA strands involved in replication .

Comparison with Similar Compounds

Exatecan Mesylate (CAS: 169869-90-3)

Structural and Functional Similarities :

  • Core Backbone: Both compounds share a hexacyclic framework with fused aromatic and heterocyclic rings, including pyridine and quinoline derivatives .
  • Fluorine Substitution: The fluorine atom at position 18 in the target compound mirrors the fluorinated aromatic system in Exatecan, a known topoisomerase I inhibitor used in cancer therapy .
  • Hydroxy and Ethyl Groups : Both feature hydroxy and ethyl substituents critical for binding to enzyme active sites.

Key Differences :

Parameter Target Compound Exatecan Mesylate
Molecular Formula C₂₆H₂₄FN₃O₆ C₂₅H₂₆FN₃O₇S
Side Chain 2-Hydroxyacetamide Methanesulfonate salt
Molecular Weight 493.49 g/mol 531.56 g/mol
Therapeutic Target Presumed topoisomerase inhibition* Clinically validated topoisomerase I inhibitor

*Inferred from structural analogy .

The methanesulfonate group in Exatecan enhances solubility, whereas the 2-hydroxyacetamide in the target compound may improve metabolic stability .

Acetamide Derivatives ()

Compounds such as N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide share the acetamide functional group, which is critical for hydrogen bonding with biological targets . However, their simpler aliphatic backbones lack the fluorinated heterocyclic system of the target compound, likely reducing their DNA-binding efficacy.

Cluster Compounds ()

For example, fluorinated heterocycles in the target compound may mimic the electron-withdrawing effects of sulfonate groups in other APIs, enhancing interactions with positively charged enzyme residues .

Research Findings and Pharmacological Implications

  • Fluorine’s Role : The 18-fluoro substituent in the target compound likely enhances lipophilicity and membrane permeability , similar to fluorinated anticancer drugs like 5-fluorouracil .
  • Hydroxyacetamide vs. Methanesulfonate : The 2-hydroxyacetamide side chain may reduce renal toxicity compared to sulfonate salts, a common issue in chemotherapeutics .
  • Synthetic Challenges: The hexacyclic structure requires advanced techniques like SHELX-based crystallography for structural validation, as noted in small-molecule refinement methodologies .

Biological Activity

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide, commonly referred to as Deruxtecan (CAS No. 1599440-33-1), is a novel compound that has garnered significant attention in the field of cancer therapeutics. This article focuses on its biological activity, particularly its mechanism of action as a topoisomerase I inhibitor and its application in antibody-drug conjugates (ADCs).

Molecular Structure and Composition:

  • Molecular Formula: C26_{26}H24_{24}F N3_{3}O6_{6}
  • Molecular Weight: 493.491 g/mol
  • CAS Number: 1599440-33-1
PropertyValue
Molecular FormulaC26_{26}H24_{24}F N3_{3}O6_{6}
Molecular Weight493.491 g/mol
XLogP3-0.4
Hydrogen Bond Donor Count7
Hydrogen Bond Acceptor Count15
Rotatable Bond Count22
Topological Polar Surface Area301

Deruxtecan operates primarily as a topoisomerase I inhibitor , disrupting the DNA replication process in cancer cells. By stabilizing the topoisomerase I-DNA cleavable complex, it prevents the re-ligation of DNA strands, leading to DNA damage and subsequent apoptosis in rapidly dividing cells.

Clinical Relevance

Deruxtecan has been incorporated into ADCs, notably Trastuzumab deruxtecan (DS-8201a), which targets HER2-positive cancers. This conjugate has shown promising results in clinical trials, significantly suppressing tumor growth in preclinical models.

Antitumor Efficacy

Recent studies have highlighted Deruxtecan's efficacy against various cancer types:

  • Breast Cancer : In HER2-positive breast cancer models, DS-8201a demonstrated superior antitumor activity compared to traditional chemotherapies.
  • Gastroesophageal Cancer : Clinical trials have indicated that patients with HER2-expressing gastroesophageal adenocarcinoma exhibit significant responses to treatment with DS-8201a.

Case Study 1: HER2-positive Breast Cancer

A clinical trial involving patients with previously treated HER2-positive breast cancer showed a response rate of approximately 60%, with many patients achieving partial or complete responses.

Case Study 2: Gastroesophageal Adenocarcinoma

In a cohort of patients with advanced gastroesophageal cancer expressing HER2, administration of DS-8201a resulted in a notable reduction in tumor size and improved patient survival rates.

Safety Profile

The safety profile of Deruxtecan is critical for its therapeutic application. Common adverse effects reported include:

  • Nausea
  • Fatigue
  • Hematologic toxicities (e.g., neutropenia)

Monitoring and managing these side effects is essential for optimizing patient outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.